3-(4-Tert-butyl-phenoxy)benzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Tert-butyl-phenoxy)benzylamine is an organic compound with the molecular formula C17H21NO It consists of a benzylamine moiety attached to a phenoxy group, which is further substituted with a tert-butyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Tert-butyl-phenoxy)benzylamine typically involves the reaction of 4-tert-butylphenol with benzylamine. The process can be carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Tert-butyl-phenoxy)benzylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzylamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
3-(4-Tert-butyl-phenoxy)benzylamine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Tert-butyl-phenoxy)benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler analogue without the tert-butyl and phenoxy groups.
4-Tert-butylphenol: Lacks the benzylamine moiety but shares the tert-butyl substitution.
Phenoxybenzylamine: Similar structure but without the tert-butyl group.
Uniqueness
3-(4-Tert-butyl-phenoxy)benzylamine is unique due to the presence of both the tert-butyl and phenoxy groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
887582-95-8 |
---|---|
Molecular Formula |
C17H21NO |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
[3-(4-tert-butylphenoxy)phenyl]methanamine |
InChI |
InChI=1S/C17H21NO/c1-17(2,3)14-7-9-15(10-8-14)19-16-6-4-5-13(11-16)12-18/h4-11H,12,18H2,1-3H3 |
InChI Key |
KQNSPSCVNXCGHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC(=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.